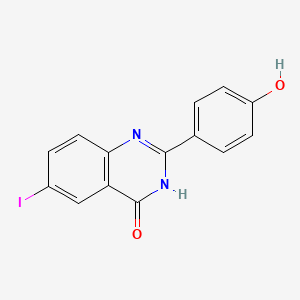

6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one

説明

6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound characterized by a quinazolinone core substituted with an iodine atom at position 6 and a 4-oxocyclohexa-2,5-dien-1-ylidene group at position 2.

The presence of iodine at position 6 is critical for modulating biological activity, as seen in related compounds with anticancer and enzyme-inhibitory properties .

特性

CAS番号 |

920275-63-4 |

|---|---|

分子式 |

C14H9IN2O2 |

分子量 |

364.14 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9IN2O2/c15-9-3-6-12-11(7-9)14(19)17-13(16-12)8-1-4-10(18)5-2-8/h1-7,18H,(H,16,17,19) |

InChIキー |

AYAUYOFZSHVAIF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)N2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-hydroxyaniline and 6-iodoanthranilic acid.

Cyclization Reaction: The 4-hydroxyaniline is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to form the quinazolinone core.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The iodine atom can be reduced to form the corresponding hydroquinone derivative.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinone derivatives.

Substitution: Amino or thiol-substituted quinazolinones.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

類似化合物との比較

Table 1: Key Properties of 6-Iodo-2-Substituted Quinazolinones

Key Observations :

- Substituent Effects : The 4-oxocyclohexadienylidene group in the target compound introduces extended conjugation compared to simple aryl (e.g., phenyl or methoxyphenyl) substituents in analogs like 2d and 3a . This likely enhances electron delocalization, affecting redox properties and binding affinity in biological systems.

- Synthesis: Chlorinated derivatives (e.g., 3a) require harsh reagents like POCl₃, whereas methoxy-substituted analogs (2d) are synthesized under milder ethanol/I₂ conditions . The target compound’s synthesis may share steps with these methods but remains less documented.

Physicochemical and Spectral Properties

- Melting Points : Iodinated analogs exhibit high melting points (>300°C for 2d ), attributed to strong halogen bonding and crystal packing . The target compound’s melting point is unreported but expected to be similarly high.

- Spectral Data : In 2d , characteristic IR peaks at 1662 cm⁻¹ (C=O stretch) and ¹H NMR signals for methoxy (δ 3.84 ppm) and aromatic protons confirm substitution patterns . The target compound’s cyclohexadienylidene group would show distinct ¹³C NMR signals for conjugated carbonyl carbons (δ ~160–170 ppm).

生物活性

6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This compound incorporates a quinazolinone core, known for its diverse pharmacological properties, and features an iodo substituent along with a cyclohexadiene moiety, which may enhance its biological reactivity and interaction with various biological targets.

The molecular formula of 6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one is with a molar mass of approximately 364.14 g/mol. The presence of multiple functional groups allows for various chemical reactions, including nucleophilic substitutions and cyclization processes that are crucial for its biological activity .

Anticancer Activity

Research indicates that compounds within the quinazolinone family exhibit significant cytotoxicity against various cancer cell lines. Specifically, 6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one has been evaluated for its potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation and induce apoptosis in multiple cancer types .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural features may contribute to effective interactions with microbial targets, leading to inhibition of growth in various bacterial strains .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Compounds similar to 6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one can be attributed to its ability to interact with specific protein targets within cells. In silico studies have demonstrated favorable binding affinities to key proteins involved in cancer progression and microbial resistance mechanisms . Additionally, molecular docking studies have provided insights into the ligand-protein interactions that underpin its biological efficacy.

Case Studies

Several studies have explored the biological activities of related compounds within the quinazolinone class:

| Study | Findings |

|---|---|

| Study A (2021) | Evaluated the anticancer effects of quinazolinones on breast cancer cell lines; demonstrated IC50 values indicating significant cytotoxicity. |

| Study B (2020) | Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria; reported effective inhibition at low concentrations. |

| Study C (2023) | Focused on anti-inflammatory effects in murine models; showed reduction in inflammatory markers following treatment with related compounds. |

Pharmacokinetic Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that 6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one possesses favorable pharmacokinetic properties that support its potential use as a therapeutic agent .

Q & A

Q. Key Data :

- Yields: >95% for cyclocondensation; 74–86% for aromatization.

- Characterization: NMR (¹H/¹³C), HRMS, and melting points confirm structural integrity .

How can researchers confirm the structural identity of this compound post-synthesis?

Basic Analytical Question

A multi-technique approach is recommended:

- NMR Spectroscopy : Analyze ¹H/¹³C shifts to verify the dihydroquinazolinone core and iodinated/oxocyclohexadienyl substituents. For example, the methoxy group in 2d shows a singlet at δ 3.84 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₅H₁₂IN₂O₂⁺ requires 378.9865; observed 378.9943) .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the planar 4-oxocyclohexadienylidene moiety .

What pharmacological screening models are suitable for evaluating its bioactivity?

Basic Biological Question

- Anti-parasitic Activity : Perform molecular docking against Leishmania targets (e.g., trypanothione reductase) to predict binding affinity. Derivatives of dihydroquinazolinones show IC₅₀ values <100 μM against Leishmania spp. .

- Cytotoxicity Assays : Use macrophage cell lines to determine selectivity indices (SI >8 indicates low host toxicity) .

- In Silico ADMET : Predict pharmacokinetics (e.g., logP, bioavailability) using QSAR models .

How can reaction conditions be optimized for scalable synthesis?

Advanced Methodological Question

- Catalyst Selection :

- Solvent Systems : Replace ethanol with water or ionic liquids to enhance green metrics .

- Energy Sources : Microwave irradiation reduces reaction time from hours to minutes (e.g., 68–78% yields in <10 minutes) .

Trade-offs : Traditional acid catalysis (HCl, H₂SO₄) offers high yields (>90%) but requires harsh conditions .

What computational tools validate its mechanism of action in biological targets?

Advanced Mechanistic Question

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations for trypanothione reductase) .

- MM/PBSA Calculations : Quantify binding free energies (ΔG < −30 kcal/mol suggests strong inhibition) .

- Docking Software (AutoDock/Vina) : Identify key interactions (e.g., hydrogen bonds with catalytic cysteine residues) .

How can regioselectivity be controlled in derivatives of this scaffold?

Q. Advanced Synthetic Challenge

- Functionalized Carbodiimides : Use triazole intermediates to direct substitution at the C-2 or C-6 positions .

- Microwave-Assisted Reactions : Enhance regioselectivity in cyclocondensation via rapid, uniform heating .

- Halogen Bonding : The 6-iodo group acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

What green chemistry strategies apply to its synthesis?

Advanced Sustainability Question

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。